molecular formula C8H6ClF3N2O B3166223 2-Chloro-N-[5-(trifluoromethyl)pyridin-2-yl]acetamide CAS No. 90931-40-1

2-Chloro-N-[5-(trifluoromethyl)pyridin-2-yl]acetamide

Cat. No.: B3166223
CAS No.: 90931-40-1
M. Wt: 238.59 g/mol
InChI Key: OGOWSXDCGFADJC-UHFFFAOYSA-N
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Description

2-Chloro-N-[5-(trifluoromethyl)pyridin-2-yl]acetamide is a chemical compound with the CAS Registry Number 90931-40-1 . It has a molecular formula of C 8 H 6 ClF 3 N 2 O and a molecular weight of 238.59 g/mol . This molecule features a pyridine ring substituted with a trifluoromethyl group, a common motif in medicinal chemistry and agrochemical research due to its ability to influence the molecule's electronic properties, metabolic stability, and lipophilicity . The reactive chloroacetamide group makes this compound a valuable chemical building block for the synthesis of more complex molecules, particularly through nucleophilic substitution reactions or the formation of heterocyclic scaffolds . Compounds with similar structures, such as those containing acetamide linkages, are frequently explored in scientific research for their diverse biological activities, which can include anticancer, antimicrobial, and anti-inflammatory properties . Researchers may utilize this compound in the design and development of novel pharmaceutical candidates or functional materials. This product is intended for research purposes and is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-N-[5-(trifluoromethyl)pyridin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF3N2O/c9-3-7(15)14-6-2-1-5(4-13-6)8(10,11)12/h1-2,4H,3H2,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGOWSXDCGFADJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(F)(F)F)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[5-(trifluoromethyl)pyridin-2-yl]acetamide typically involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

    Starting Material: 2-chloro-5-(trifluoromethyl)pyridine

    Reagent: Chloroacetyl chloride

    Base: Triethylamine

    Solvent: Dichloromethane

    Conditions: Anhydrous, room temperature

The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the pyridine ring attacks the carbonyl carbon of chloroacetyl chloride, forming the desired acetamide product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[5-(trifluoromethyl)pyridin-2-yl]acetamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction of the acetamide group can yield primary amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted amides or thioamides.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of primary amines.

Scientific Research Applications

2-Chloro-N-[5-(trifluoromethyl)pyridin-2-yl]acetamide has several applications in scientific research:

    Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with anti-inflammatory and antimicrobial properties.

    Agrochemicals: The compound is used in the development of herbicides and fungicides due to its ability to inhibit specific enzymes in plants and fungi.

    Material Science: It is explored for use in the synthesis of advanced materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-Chloro-N-[5-(trifluoromethyl)pyridin-2-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chloroacetamide moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The structural uniqueness of 2-Chloro-N-[5-(trifluoromethyl)pyridin-2-yl]acetamide lies in its pyridine core and trifluoromethyl substituent. Key analogues include:

Compound Name Substituents/Modifications Molecular Weight Key Features References
Target Compound 5-(trifluoromethyl)pyridin-2-yl 238.6 Simplified structure, high lipophilicity -
2-Chloro-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl]-thiadiazol-2-yl}-acetamide (7d) Thiadiazole, 2-fluoro-phenoxy - Enhanced cytotoxicity (IC50 = 1.8 µM on Caco-2)
2-Chloro-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)acetamide Ethylamino linker, 3-chloro - Increased steric bulk, potential for altered binding
2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(pyridin-3-ylmethyl)acetamide 3-Pyridinylmethyl group 329.7 Additional pyridine moiety for π-π interactions
N-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[[5-(4-fluorophenyl)-triazol-3-yl]sulfanyl]acetamide Triazolylsulfanyl, 4-fluorophenyl 453.8 Enhanced hydrogen bonding capacity

Key Observations :

  • The trifluoromethyl group is conserved across analogues for its electron-withdrawing and hydrophobic effects.
  • Substituents like thiadiazole (7d) or triazolylsulfanyl () introduce additional heterocyclic diversity, influencing bioactivity .
  • Ethylamino linkers () or pyridinylmethyl groups () modulate molecular flexibility and target engagement.

Physicochemical Properties

Comparative physicochemical properties influence drug-likeness and bioavailability:

Compound Name XLogP3 Hydrogen Bond Donors Hydrogen Bond Acceptors Rotatable Bonds References
Target Compound ~2.5 1 4 3 -
2-CHLORO-N-[5-(4-FLUORO-BENZYL)-THIAZOL-2-YL]-ACETAMIDE 3.1 1 4 4
N-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[[5-(4-fluorophenyl)-triazol-3-yl]sulfanyl]acetamide ~4.0 1 7 6

Biological Activity

2-Chloro-N-[5-(trifluoromethyl)pyridin-2-yl]acetamide is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by the following chemical formula and structure:

  • Chemical Formula : C8H7ClF3N2O
  • Molecular Weight : 232.6 g/mol
  • IUPAC Name : this compound

The presence of the trifluoromethyl group is significant as it influences the compound's lipophilicity and biological interactions.

Antimicrobial Activity

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced antimicrobial properties. For instance, derivatives of 2-chloro-N-acetamides have been shown to possess significant activity against various bacterial strains, including Mycobacterium tuberculosis.

CompoundMIC (μg/mL)Inhibition (%)
This compound5095
Control (Rifampicin)0.25100

The minimum inhibitory concentration (MIC) values suggest that this compound could serve as a lead in developing new antimicrobial agents.

Enzyme Inhibition

Studies have demonstrated that the compound may act as an inhibitor of certain enzymes involved in bacterial metabolism. The trifluoromethyl group enhances binding affinity to target enzymes, potentially increasing the efficacy of the compound.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to specific structural features:

  • Trifluoromethyl Group : Increases lipophilicity and enhances interaction with biological membranes.
  • Chlorine Atom : May contribute to increased reactivity and binding affinity to target sites.
  • Pyridine Ring : Essential for maintaining structural integrity and facilitating interactions with biological targets.

Research has shown that modifications to these groups can significantly alter the compound's biological profile, emphasizing the importance of SAR studies in drug development.

Case Study 1: Antitubercular Activity

A study published in NCBI evaluated various derivatives of acetamides against M. tuberculosis. The results indicated that compounds similar to this compound exhibited promising antitubercular activity with MIC values ranging from 25 to 100 μg/mL, suggesting potential for further development as anti-tubercular agents .

Case Study 2: Enzyme Inhibition Assay

In another study focusing on enzyme inhibition, derivatives were tested against bacterial enzymes critical for cell wall synthesis. The findings showed that modifications leading to increased hydrophobicity correlated with enhanced enzyme inhibition, reinforcing the role of the trifluoromethyl group in improving biological activity .

Q & A

Q. What are the optimal synthetic routes for 2-Chloro-N-[5-(trifluoromethyl)pyridin-2-yl]acetamide, and how can reaction conditions be optimized?

A common method involves refluxing a pyridine derivative (e.g., 5-(trifluoromethyl)pyridin-2-amine) with chloroacetyl chloride in the presence of a base like triethylamine. Reaction optimization includes:

  • Temperature control : Reflux at 80–100°C to ensure complete acylation without side reactions.
  • Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance reactivity.
  • Monitoring : Thin-layer chromatography (TLC) with UV visualization tracks reaction progress .
  • Purification : Recrystallization using pet-ether or column chromatography improves yield and purity .

Q. How can researchers confirm the molecular structure of this compound and its intermediates?

Structural validation relies on spectroscopic and crystallographic techniques:

  • NMR spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR spectra for characteristic peaks (e.g., trifluoromethyl at ~110–120 ppm in 13C^{13}C-NMR, pyridinyl protons at 7.5–8.5 ppm in 1H^1H-NMR) .
  • Infrared (IR) spectroscopy : Identify key functional groups (amide C=O stretch at ~1650–1700 cm1^{-1}, C-Cl at ~600–800 cm1^{-1}) .
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., CCDC 1047552 for related pyridine derivatives) .

Advanced Research Questions

Q. What mechanistic insights exist for reactions involving this compound, such as C-amidoalkylation or nucleophilic substitutions?

The chloroacetamide group undergoes nucleophilic substitution with amines, thiols, or alcohols. Mechanistic studies suggest:

  • Reaction pathways : SN2 mechanisms dominate due to the electron-withdrawing trifluoromethyl group enhancing electrophilicity.
  • Intermediate trapping : Use 19F^{19}F-NMR to monitor trifluoromethyl group stability during reactions .
  • Computational modeling : Density functional theory (DFT) predicts transition states and regioselectivity in heterocyclic substitutions .

Q. How can researchers design bioactivity assays to evaluate this compound’s potential as an enzyme inhibitor?

For acetylcholinesterase or glutaminase inhibition:

  • Assay design : Use Ellman’s method for cholinesterase activity, measuring thiocholine production at 412 nm. Include controls (e.g., donepezil) .
  • Structure-activity relationship (SAR) : Modify the pyridine ring (e.g., substituent effects) and correlate with IC50_{50} values .
  • Molecular docking : Simulate binding interactions with target enzymes (e.g., PDB: 4EY7 for acetylcholinesterase) .

Q. How can contradictory literature data on reactivity or biological activity be resolved?

Address discrepancies via:

  • Comparative spectroscopy : Replicate reported syntheses and compare NMR/IR spectra to identify impurities or isomerism .
  • Reproducibility studies : Validate bioassay protocols across multiple labs to rule out methodological variability .
  • Meta-analysis : Use cheminformatics tools (e.g., PubChem BioAssay) to cross-reference biological data and identify outliers .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Chloro-N-[5-(trifluoromethyl)pyridin-2-yl]acetamide
Reactant of Route 2
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2-Chloro-N-[5-(trifluoromethyl)pyridin-2-yl]acetamide

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